Cefdinir Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

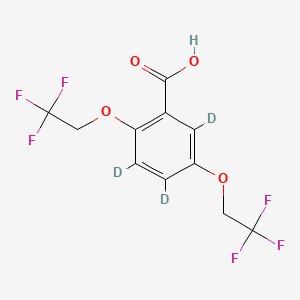

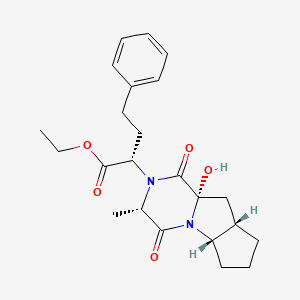

Cefdinir Impurity 4 is a byproduct found in the bulk drug of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as bronchitis, pneumonia, and skin infections . Impurities in pharmaceutical compounds like Cefdinir are critical to identify and characterize to ensure drug safety and efficacy.

Aplicaciones Científicas De Investigación

Cefdinir Impurity 4 has several scientific research applications:

Chemistry: It is used in the study of cephalosporin degradation pathways and impurity profiling.

Biology: Research on its biological activity helps in understanding the safety and efficacy of Cefdinir.

Medicine: Impurity profiling is crucial for ensuring the safety of pharmaceutical products.

Industry: The identification and control of impurities are essential for maintaining drug quality and compliance with regulatory standards

Mecanismo De Acción

Target of Action

Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes

Molecular Mechanism

Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins

Métodos De Preparación

The preparation of Cefdinir Impurity 4 involves the synthesis of Cefdinir itself, during which impurities can form. The synthetic route for Cefdinir includes the reaction of 7-aminocephalosporanic acid with various reagents to form the desired cephalosporin structure. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and reagents such as tetramethyl ammonium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurities, including this compound .

Análisis De Reacciones Químicas

Cefdinir Impurity 4 undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under stress conditions, leading to the formation of various degradation products.

Reduction: Reduction reactions can alter the functional groups present in the impurity.

Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to structural changes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Comparación Con Compuestos Similares

Cefdinir Impurity 4 can be compared with other impurities found in cephalosporin antibiotics, such as:

- Cefdinir Impurity 1

- Cefdinir Impurity 2

- Cefdinir Impurity 3 These impurities differ in their chemical structures and the conditions under which they form. This compound is unique due to its specific formation pathway and the structural characteristics that distinguish it from other impurities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefdinir Impurity 4 involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": ["7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium hydride", "Methyl iodide", "Acetic anhydride", "Triethylamine"], "Reaction": ["Step 1: React 7-amino-3-vinyl-3-cephem-4-carboxylic acid with sodium hydride in THF to form the corresponding sodium salt.", "Step 2: React the sodium salt with methyl iodide in DMF to obtain the methyl ester.", "Step 3: Hydrolyze the methyl ester with sodium hydroxide to give the carboxylic acid.", "Step 4: React the carboxylic acid with acetic anhydride and triethylamine in DCM to form the corresponding acetic anhydride derivative.", "Step 5: Treat the acetic anhydride derivative with sodium hydroxide to obtain the desired Cefdinir Impurity 4."] } | |

Número CAS |

178422-45-2 |

Fórmula molecular |

C14H15N5O6S2 |

Peso molecular |

413.4 g/mol |

Nombre IUPAC |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |

Clave InChI |

DKFLDACXFQGVEO-UFWORHAWSA-N |

SMILES isomérico |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |

SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

SMILES canónico |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

Sinónimos |

[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)